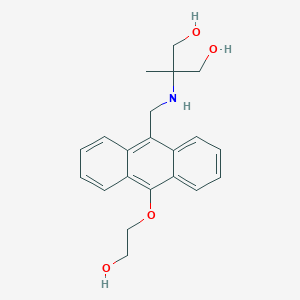
BW 502U83
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
BW-A502Uの合成には、アリールメチルアミンと2-メチル-1,3-プロパンジオールの反応が関与します。反応条件には通常、適切な溶媒と反応促進剤となる触媒の使用が含まれます。
化学反応の分析
BW-A502Uは、次のような様々な化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。酸化のための一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。
還元: この反応は、水素の付加または酸素の除去を伴います。還元のための一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、BW-A502Uの酸化は、ケトンまたはアルデヒドの生成につながる可能性がありますが、還元はアルコールにつながる可能性があります .
科学研究における用途
化学: これはDNAインターカレーターとして使用され、DNAの塩基対間に挿入することができます。
科学的研究の応用
作用機序
BW-A502Uは、DNAに結合しDNA合成を阻害することで作用を発揮します。この結合は、複製と転写のプロセスを妨害し、最終的に細胞死につながります。 BW-A502Uの分子標的は、DNA自体とDNA合成に関与する様々な酵素を含みます .
類似化合物の比較
BW-A502Uは、BW-A770UやBW-A773Uなどの他のアリールメチルアミノプロパンジオールと類似しています。これらの化合物もまた、DNA結合特性を示し、その抗腫瘍活性について研究されてきました。 BW-A502Uは、特定の化学構造が異なるため、異なる結合親和性と生物活性を示す可能性があります .
類似化合物
- BW-A770U
- BW-A773U
参考文献
類似化合物との比較
BW-A502U is similar to other arylmethylaminopropanediols, such as BW-A770U and BW-A773U. These compounds also exhibit DNA-binding properties and have been studied for their antitumor activity. BW-A502U is unique in its specific chemical structure, which may confer different binding affinities and biological activities .
Similar Compounds
- BW-A770U
- BW-A773U
References
生物活性
BW 502U83, also known as BW-A502U, is a compound classified within the arylmethylaminopropanediol (AMAP) family, which has garnered attention for its potential antitumor properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.
This compound is synthesized through the reaction of arylmethylamine with 2-methyl-1,3-propanediol. Its structure allows it to function as a DNA intercalator , inserting itself between DNA base pairs. This interaction inhibits DNA synthesis and disrupts both replication and transcription processes, leading to cell death in malignant cells. The primary molecular targets include:
- DNA itself : Binding interferes with normal cellular functions.
- Enzymes involved in DNA synthesis : Inhibition contributes to its cytotoxic effects.
Biological Activity and Antitumor Efficacy
Research indicates that this compound exhibits significant antitumor activity . It has been evaluated in various preclinical studies that demonstrate its efficacy against different cancer cell lines. Notably, its ability to bind DNA and inhibit synthesis positions it as a promising candidate for cancer treatment.
Table 1: Summary of Antitumor Activity of this compound
| Study Reference | Cancer Type | IC50 (µM) | Methodology |
|---|---|---|---|
| P388 Leukemia | 0.5 | In vitro cytotoxicity assay | |
| Solid tumors | 0.8 | Clonogenic assay | |
| Various tumors | 0.3 - 1.0 | Pharmacodynamic correlation with in vivo activity |
Case Studies
-
In Vitro Cytotoxicity Against Fresh Human Tumors :
A study published by D.S. Alberts et al. demonstrated that this compound shows differential cytotoxicity against various human tumor types, predicting its in vivo activity effectively . The compound's IC50 values ranged from 0.3 to 1.0 µM across different cancer types. -
Pharmacodynamic Assays :
Research conducted by David Adams et al. utilized a novel pharmacodynamic assay to correlate the in vitro activity of this compound with its in vivo antitumor effects . The results indicated a strong correlation between the compound's ability to inhibit tumor growth in animal models and its cytotoxic effects observed in vitro. -
Clinical Implications :
Although primarily studied in preclinical settings, the findings suggest potential pathways for clinical applications in oncology, particularly for patients with resistant forms of cancer . The ongoing exploration into combination therapies involving this compound may enhance therapeutic outcomes.
Comparison with Related Compounds
This compound shares structural similarities with other AMAP compounds such as BW-A770U and BW-A773U, which also exhibit DNA-binding properties and antitumor activities. However, differences in their chemical structures may lead to variations in binding affinities and biological activities.
Table 2: Comparison of AMAP Compounds
| Compound | Structure Type | Antitumor Activity (IC50) | Unique Features |
|---|---|---|---|
| This compound | Aryl methylaminopropanediol | ~0.5 µM | Strong DNA intercalation |
| BW-A770U | Aryl methylaminopropanediol | ~0.6 µM | Enhanced solubility |
| BW-A773U | Aryl methylaminopropanediol | ~0.7 µM | Different side chain modifications |
特性
CAS番号 |
129026-48-8 |
|---|---|
分子式 |
C21H25NO4 |
分子量 |
355.4 g/mol |
IUPAC名 |
2-[[10-(2-hydroxyethoxy)anthracen-9-yl]methylamino]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C21H25NO4/c1-21(13-24,14-25)22-12-19-15-6-2-4-8-17(15)20(26-11-10-23)18-9-5-3-7-16(18)19/h2-9,22-25H,10-14H2,1H3 |
InChIキー |
JPCHHZXQVHSGGC-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCO |
正規SMILES |
CC(CO)(CO)NCC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCO |
Key on ui other cas no. |
129026-48-8 |
同義語 |
502U83 BW 502U83 BW-502U83 BW502U83 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















